![molecular formula C13H18N2O5 B2641104 tert-butyl N-[(1R)-2-hydroxy-1-(3-nitrophenyl)ethyl]carbamate CAS No. 2470279-08-2](/img/structure/B2641104.png)
tert-butyl N-[(1R)-2-hydroxy-1-(3-nitrophenyl)ethyl]carbamate
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Overview
Description
“tert-butyl N-[(1R)-2-hydroxy-1-(3-nitrophenyl)ethyl]carbamate” is a chemical compound with the CAS Number: 2470279-08-2 . It has a molecular weight of 282.3 . The IUPAC name for this compound is tert-butyl ®- (2-hydroxy-1- (3-nitrophenyl)ethyl)carbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18N2O5/c1-13(2,3)20-12(17)14-11(8-16)9-5-4-6-10(7-9)15(18)19/h4-7,11,16H,8H2,1-3H3,(H,14,17)/t11-/m0/s1 . This code provides a detailed description of the molecule’s structure, including its stereochemistry.Scientific Research Applications
Ceftolozane Synthesis
Ceftolozane: is a fifth-generation cephalosporin antibiotic with broad antibacterial activity. It exhibits strong efficacy against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. Compound 1 serves as a critical intermediate in the synthesis of ceftolozane . The synthetic route involves several steps, including amination, reduction, esterification, trityl protection, and condensation. Overall, compound 1 contributes to the development of effective antibiotics.
Chiral Stationary Phases in HPLC
Tert-butyl phenylcarbamates, including compound 1, have been employed to create chiral stationary phases for high-performance liquid chromatography (HPLC). These phases are essential for separating enantiomers in chiral compounds, making them valuable tools in analytical chemistry . Researchers utilize compound 1 to achieve enantioselective separations, aiding in pharmaceutical and environmental analyses.
Synthesis of Jaspine B Intermediate
Compound 1 also plays a role in the synthesis of ®-tert-butyl benzyl (1-hydroxybut-3-yn-2-yl) carbamate , an intermediate in the production of the natural product jaspine B . Jaspine B exhibits cytotoxic activity against various human carcinoma cell lines. The synthesis involves multiple steps, including esterification, protection reactions, and the Corey-Fuchs reaction . Researchers explore its potential as an anticancer agent.
Palladium-Catalyzed Synthesis of N-Boc-Protected Anilines
Tert-butyl carbamate finds application in the palladium-catalyzed synthesis of N-Boc-protected anilines . These anilines serve as versatile building blocks in organic synthesis. Compound 1 contributes to the preparation of these intermediates, enabling the efficient construction of complex molecules.
Functionalized Tetrasubstituted Pyrroles
Researchers have utilized compound 1 in the synthesis of tetrasubstituted pyrroles functionalized with ester or ketone groups at the C-3 position . Pyrroles are essential heterocyclic compounds with diverse applications, including pharmaceuticals and materials science. Compound 1’s involvement enhances the synthetic toolbox for accessing these valuable pyrrole derivatives.
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[(1R)-2-hydroxy-1-(3-nitrophenyl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5/c1-13(2,3)20-12(17)14-11(8-16)9-5-4-6-10(7-9)15(18)19/h4-7,11,16H,8H2,1-3H3,(H,14,17)/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMXBGHVKOMHAT-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C1=CC(=CC=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CO)C1=CC(=CC=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[(1R)-2-hydroxy-1-(3-nitrophenyl)ethyl]carbamate |
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